molecular formula C20H26N2O3S B296298 N-(4-isopropylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide

N-(4-isopropylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide

Cat. No. B296298
M. Wt: 374.5 g/mol
InChI Key: KNQYNLOUWVMTTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-isopropylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide, also known as MIA-602, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound belongs to the class of N-phenyl-2-aminobenzamide derivatives and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(4-isopropylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide is not fully understood. However, it has been proposed that N-(4-isopropylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide exerts its anticancer effects by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, which results in the repression of gene transcription. Inhibition of HDACs leads to the accumulation of acetylated histones, which results in the activation of tumor suppressor genes and the repression of oncogenes. N-(4-isopropylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that catalyzes the synthesis of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects:
N-(4-isopropylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that N-(4-isopropylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to reduce the production of pro-inflammatory cytokines and chemokines by inhibiting the activity of transcription factors such as nuclear factor-kappaB (NF-κB) and activator protein-1 (AP-1). Additionally, N-(4-isopropylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide has been shown to reduce pain by inhibiting the activity of voltage-gated sodium channels and transient receptor potential vanilloid type 1 (TRPV1) channels.

Advantages and Limitations for Lab Experiments

N-(4-isopropylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent anticancer, anti-inflammatory, and analgesic effects. However, there are also some limitations associated with the use of N-(4-isopropylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide in lab experiments. One limitation is that the mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Additionally, N-(4-isopropylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide is not very water-soluble, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of N-(4-isopropylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide. One direction is to further investigate the mechanism of action of N-(4-isopropylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide, particularly with respect to its anticancer effects. Another direction is to study the effects of N-(4-isopropylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide in combination with other anticancer, anti-inflammatory, and analgesic agents. Additionally, the development of more water-soluble derivatives of N-(4-isopropylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide could improve its efficacy and ease of administration in vivo. Finally, the potential use of N-(4-isopropylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide in the treatment of other diseases such as neurodegenerative diseases and autoimmune diseases could also be explored.

Synthesis Methods

The synthesis of N-(4-isopropylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide involves the reaction between 4-isopropylphenylamine and 2-[(methylsulfonyl)(2-phenylethyl)amino]acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-(dimethylamino)pyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under an inert atmosphere. The resulting product is then purified by column chromatography to obtain pure N-(4-isopropylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide.

Scientific Research Applications

N-(4-isopropylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide has been the subject of scientific research due to its potential therapeutic applications. It has been found to exhibit anticancer, anti-inflammatory, and analgesic effects. In vitro studies have shown that N-(4-isopropylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide inhibits the growth of various cancer cell lines such as breast, prostate, and colon cancer cells. It has also been found to reduce the production of pro-inflammatory cytokines and chemokines in vitro and in vivo. Additionally, N-(4-isopropylphenyl)-2-[(methylsulfonyl)(2-phenylethyl)amino]acetamide has been shown to reduce pain in animal models of acute and chronic pain.

properties

Molecular Formula

C20H26N2O3S

Molecular Weight

374.5 g/mol

IUPAC Name

2-[methylsulfonyl(2-phenylethyl)amino]-N-(4-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C20H26N2O3S/c1-16(2)18-9-11-19(12-10-18)21-20(23)15-22(26(3,24)25)14-13-17-7-5-4-6-8-17/h4-12,16H,13-15H2,1-3H3,(H,21,23)

InChI Key

KNQYNLOUWVMTTH-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C

Origin of Product

United States

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